molecular formula C18H17ClN4O2S B10942589 4-{[(E)-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10942589
M. Wt: 388.9 g/mol
InChI Key: GYIULVQAFRYAGZ-ZVBGSRNCSA-N
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Description

4-[((E)-1-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a triazole ring, a chlorinated phenyl group, and a methoxyphenyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chlorinated phenyl group: This can be achieved by reacting 4-chloro-3-methylphenol with appropriate reagents to introduce the chlorinated phenyl group.

    Introduction of the methoxyphenyl group: This step involves the reaction of the chlorinated phenyl intermediate with methoxyphenyl reagents under controlled conditions.

    Formation of the triazole ring: The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Final coupling reaction: The final step involves coupling the triazole intermediate with the chlorinated and methoxyphenyl intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[((E)-1-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.

    4-Chloro-2-methylphenoxyacetate: Another compound with a chlorinated phenyl group and methoxyphenyl group.

Uniqueness

4-[((E)-1-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring, chlorinated phenyl group, and methoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H17ClN4O2S

Molecular Weight

388.9 g/mol

IUPAC Name

4-[(E)-[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17ClN4O2S/c1-12-7-15(4-5-16(12)19)25-10-14-8-13(3-6-17(14)24-2)9-21-23-11-20-22-18(23)26/h3-9,11H,10H2,1-2H3,(H,22,26)/b21-9+

InChI Key

GYIULVQAFRYAGZ-ZVBGSRNCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=N/N3C=NNC3=S)OC)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NN3C=NNC3=S)OC)Cl

Origin of Product

United States

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